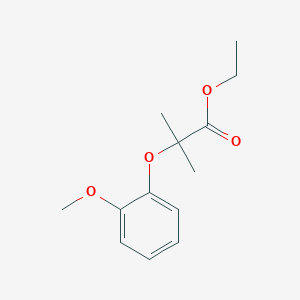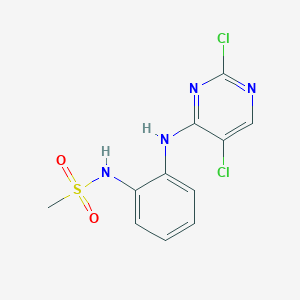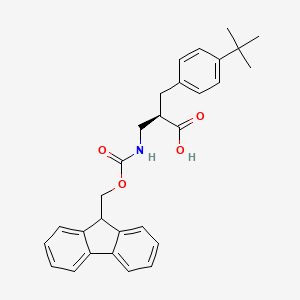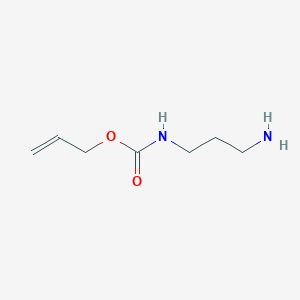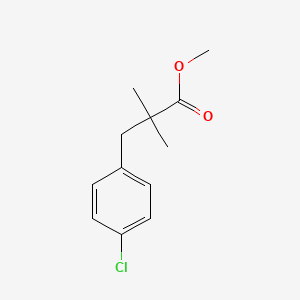
Methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3-(4-chlorophenyl)-2,2-dimethylpropanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate typically involves the esterification of 3-(4-chlorophenyl)-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is extracted and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further optimize the production process, ensuring high purity and consistency of the final product.
化学反応の分析
Types of Reactions
Methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Hydrolysis: 3-(4-chlorophenyl)-2,2-dimethylpropanoic acid and methanol.
Reduction: 3-(4-chlorophenyl)-2,2-dimethylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
- Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate
- Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate
- Methyl 3-(4-methylphenyl)-2,2-dimethylpropanoate
Uniqueness
Methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity
特性
分子式 |
C12H15ClO2 |
|---|---|
分子量 |
226.70 g/mol |
IUPAC名 |
methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,11(14)15-3)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 |
InChIキー |
BJKFAOIYVIOCLG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






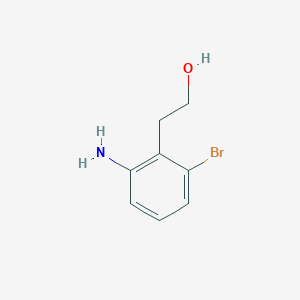
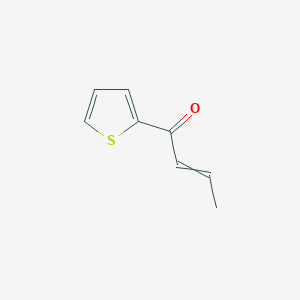
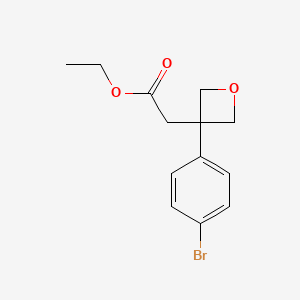
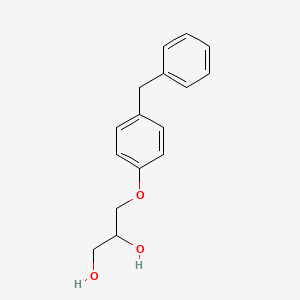
![1-{3-Tert-Butyl-1-[4-(Hydroxymethyl)phenyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-1-Ylurea](/img/structure/B13985520.png)
